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Compound of Interest

Compound Name: 2-(Pyridin-2-yloxy)benzaldehyde

Cat. No.: B135191

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-(Pyridin-2-
yloxy)benzaldehyde, a key intermediate in medicinal chemistry and organic synthesis. The
document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, offering a foundational dataset for its identification,
characterization, and application in further research and development.

Chemical Structure and Properties
e IUPAC Name: 2-(Pyridin-2-yloxy)benzaldehyde

e Molecular Formula: C12HsNO2

e Molecular Weight: 199.21 g/mol

e CAS Number: 141580-71-4

Spectroscopic Data

The following sections present the key spectroscopic data for 2-(Pyridin-2-
yloxy)benzaldehyde, crucial for its structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen

framework of an organic molecule.

Table 1: *H NMR Spectral Data for 2-(Pyridin-2-yloxy)benzaldehyde

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
10.33 S 1H Aldehyde (-CHO)
ddd, J=5.0, 2.0, 0.8 o
8.19 1H Pyridinyl H-6
Hz
7.95 dd,J=7.8,1.6 Hz 1H Benzaldehyde H-6
7.77 td,J=7.9, 2.0 Hz 1H Pyridinyl H-4
7.69 —7.60 m 1H Benzaldehyde H-4
7.34 t,J=7.6 Hz 1H Benzaldehyde H-5
7.18 d,J=8.3Hz 1H Benzaldehyde H-3
7.10-7.03 m 2H Pyridinyl H-3, H-5

Solvent: CDCIs, Reference: TMS at 0.00 ppm.

Table 2: 13C NMR Spectral Data for 2-(Pyridin-2-yloxy)benzaldehyde
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Chemical Shift (8) ppm Assignment
189.3 Aldehyde C=0
163.5 Pyridinyl C-2
156.6 Benzaldehyde C-2
147.9 Pyridinyl C-6
140.1 Pyridinyl C-4
135.7 Benzaldehyde C-4
128.8 Benzaldehyde C-6
128.6 Benzaldehyde C-1
125.3 Benzaldehyde C-5
122.6 Benzaldehyde C-3
119.4 Pyridinyl C-5
112.0 Pyridinyl C-3

Solvent: CDCl3

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. While
specific experimental data for 2-(Pyridin-2-yloxy)benzaldehyde is not readily available, the
expected characteristic absorption bands are predicted based on its structural motifs.

Table 3: Predicted IR Absorption Bands for 2-(Pyridin-2-yloxy)benzaldehyde
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Wavenumber (cm~?) Intensity Assignment

~3060 Medium Aromatic C-H Stretch

Aldehyde C-H Stretch (Fermi
~2850, ~2750 Weak

doublet)
~1700 Strong Aldehyde C=0 Stretch
) Aromatic C=C Stretch
~1590, ~1480, ~1450 Medium-Strong .
(Benzene and Pyridine)
~1240 Strong Aryl Ether C-O Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The predicted data for 2-(Pyridin-2-yloxy)benzaldehyde is as follows.

Table 4: Predicted Mass Spectrometry Data for 2-(Pyridin-2-yloxy)benzaldehyde

m/z Predicted Fragment lon
199 [M]* (Molecular lon)

198 [M-H]*

170 [M-CHOJ*

121 [C7H502]*

95 [CsHaNO]*

78 [CsHaN]*

77 [CeHs]*

Experimental Protocols
Synthesis of 2-(Pyridin-2-yloxy)benzaldehyde
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A general procedure for the synthesis involves a copper-catalyzed Ullmann condensation
reaction.

Workflow for Synthesis

Salicylaldehyde (1.2 equiv)
2-Bromopyridine (1.0 equiv) ] - .
A o Cool to RT Wash with brine Purify by column

Sl (s ey | [FIEEUELED ARy 28 ' Add H20 | Dry over MgSO4 chromatography

Extract with EtOAc Concentrate (PE/EA = 16/1)

Picolinic acid (0.1 equiv) o under Argon
K3PO4 (2.0 equiv)
DMSO (solvent)

Click to download full resolution via product page
Caption: Synthesis workflow for 2-(Pyridin-2-yloxy)benzaldehyde.
Detailed Protocol:

» To a solution of salicylaldehyde (1.17 g, 9.6 mmol, 1.2 equiv.) and 2-bromopyridine (1.26 g,
8.0 mmol, 1.0 equiv.) in dry DMSO (16 mL) is added Cul (76.2 mg, 0.4 mmol, 0.05 equiv.),
picolinic acid (98.5 mg, 0.8 mmol, 0.1 equiv.), and K3zPOa4 (3.4 g, 16 mmol, 2.0 equiv.).

e The reaction mixture is heated at 80 °C for 24 hours under an argon atmosphere.

 After cooling to room temperature, water (16 mL) is added, and the mixture is extracted with
ethyl acetate (3 x 50 mL).

» The combined organic layers are washed with brine, dried over anhydrous MgSOa, and
concentrated under reduced pressure.

e The crude product is purified by column chromatography on silica gel (petroleum ether/ethyl
acetate = 16/1) to yield the final product.

Spectroscopic Analysis

Logical Workflow for Spectral Analysis
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Sample Preparation

Synthesized Product
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Click to download full resolution via product page

Caption: Logical workflow for the spectral analysis of the synthesized compound.

 NMR Spectroscopy: *H and 3C NMR spectra were recorded on a Varian Mercury plus 300,
Bruker AV400, or Agilent INOVA 600 MHz spectrometer. The sample was dissolved in
deuterated chloroform (CDCIs), and tetramethylsilane (TMS) was used as an internal
standard.

» IR Spectroscopy: FT-IR spectra were recorded on an Agilent Technologies Cary 630 or
Bruker TENSOR 27 instrument. The spectrum is typically acquired from a thin film of the
sample on a KBr plate.

o Mass Spectrometry: Mass spectra are typically obtained using an electron ionization (EI)
source. The sample is introduced into the mass spectrometer, and the resulting
fragmentation pattern is analyzed. High-resolution mass spectrometry (HRMS) can be used
for precise mass determination.

 To cite this document: BenchChem. [Spectral Data Analysis of 2-(Pyridin-2-
yloxy)benzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b135191#spectral-data-for-2-pyridin-2-yloxy-
benzaldehyde-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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